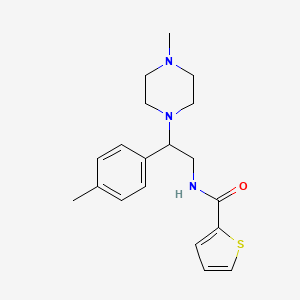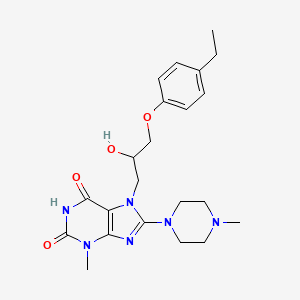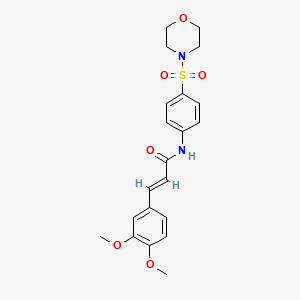
N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)thiophene-2-carboxamide" is a chemical entity that appears to be related to a class of compounds that include thiophene as a core structural motif. Thiophene derivatives are known for their diverse range of biological activities and applications in material science. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related thiophene derivatives and their synthesis, characterization, and potential applications, which can provide insights into the analysis of the compound of interest.
Synthesis Analysis
The synthesis of thiophene derivatives typically involves nucleophilic substitution reactions, as seen in the synthesis of "2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile" where 1-methylpiperazine undergoes a nucleophilic substitution reaction with a brominated precursor . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions to introduce the p-tolyl and carboxamide functionalities.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often elucidated using techniques such as X-ray diffraction, FT-IR, 1H-NMR, and HR-MS. For instance, "N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide" was characterized using these methods, and its crystal structure was determined to be in the monoclinic crystal system . Similarly, the molecular structure of "this compound" could be analyzed using these techniques to confirm its geometry and purity.
Chemical Reactions Analysis
The reactivity of thiophene derivatives can be explored through various chemical reactions. The papers provided do not detail specific reactions for the compound , but they do mention the use of thiophene derivatives in the formation of metal complexes and the investigation of their antimicrobial activity . These studies suggest that thiophene derivatives can participate in coordination chemistry and may exhibit biological activity, which could be relevant for the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be predicted using computational methods such as DFT calculations. For example, the DFT/B3LYP/6-311++G(d,p) level was used to calculate the optimized geometry and chemical activity parameters of "N-(thiophen-2-ylmethyl)thiophene-2-carboxamide" . These computational studies can provide insights into the electronic structure, reactivity, and potential interaction of the compound with biological targets. The antimicrobial activity of thiophene derivatives has been investigated, indicating that these compounds can have significant biological effects .
Scientific Research Applications
Synthesis and Characterization
N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)thiophene-2-carboxamide and its derivatives have been synthesized and characterized in multiple studies. These compounds show promising antibacterial, antifungal, and anticancer activities. Their binding characteristics and pharmacokinetic mechanisms have been explored through optical spectroscopic, anticancer, and docking studies. The interactions of these compounds with human serum albumin (HSA) have been studied to understand their binding kinetics and molecular interactions, providing insights into their potential therapeutic applications (Shareef et al., 2016).
Biological Activities
These compounds have been evaluated for various biological activities. Their antimicrobial, antilipase, and antiurease activities have been investigated, showing that some derivatives possess good to moderate activity against test microorganisms, suggesting their potential as antimicrobial agents (Başoğlu et al., 2013). Furthermore, their anticancer activity has been explored, with certain derivatives demonstrating potent effects, particularly in terms of their interactions with carrier proteins like HSA, which could be beneficial in targeting specific cancer cells.
Pharmacological Evaluation
The pharmacological evaluation of these compounds includes studies on their potential as enzyme inhibitors, particularly for cholinesterase, highlighting their relevance in treating conditions such as Alzheimer's disease. Some derivatives have shown to be effective dual inhibitors of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), with activities comparable to or even surpassing standard treatments in some cases (Kausar et al., 2021).
Mechanism of Action
Target of Action
The primary targets of N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)thiophene-2-carboxamide Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
The exact mode of action of This compound It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
The specific biochemical pathways affected by This compound It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways related to this bacterium.
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a bactericidal effect.
properties
IUPAC Name |
N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-15-5-7-16(8-6-15)17(22-11-9-21(2)10-12-22)14-20-19(23)18-4-3-13-24-18/h3-8,13,17H,9-12,14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEDGXYMRJYEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2530369.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,4-dichlorophenyl)propan-1-one](/img/structure/B2530371.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(tert-butyl)phenyl)methanone](/img/structure/B2530372.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2530374.png)
![5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2530375.png)

![N-methyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide](/img/structure/B2530378.png)

![N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2530380.png)
![tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate](/img/structure/B2530382.png)

![4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2530384.png)
